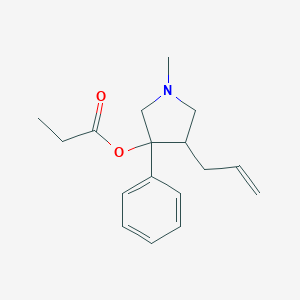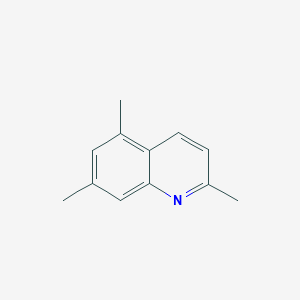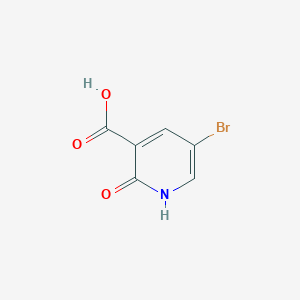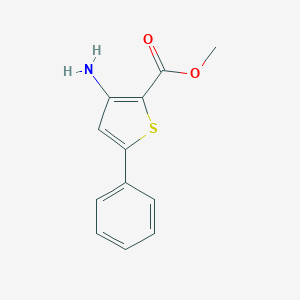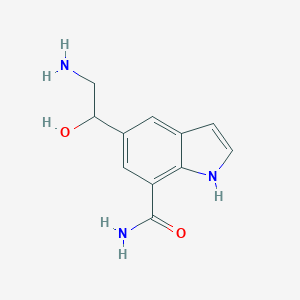
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide, also known as 5-HTP, is an amino acid that is naturally produced by the body from the essential amino acid tryptophan. It is a precursor to the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep. In recent years, 5-HTP has gained attention for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders.
Mecanismo De Acción
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide works by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin levels, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide can help to alleviate symptoms of depression, anxiety, and insomnia.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on mood and sleep, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce appetite and promote weight loss, possibly through its effects on serotonin levels. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in lab experiments is that it is a naturally occurring compound that is produced by the body. This makes it relatively safe and easy to work with. One limitation is that it can be difficult to control the levels of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in the body, as it is rapidly converted to serotonin.
Direcciones Futuras
There are a number of potential future directions for research on 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential use in treating fibromyalgia, as it has been shown to reduce pain and improve sleep quality in patients with this condition. Additionally, there is ongoing research into the use of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in treating obesity, as it has been shown to reduce appetite and promote weight loss.
Aplicaciones Científicas De Investigación
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been studied extensively for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders. It has been shown to be effective in treating depression, anxiety, insomnia, and migraine headaches. It has also been studied for its potential use in treating Parkinson's disease, fibromyalgia, and obesity.
Propiedades
Número CAS |
101544-49-4 |
|---|---|
Nombre del producto |
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide |
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-(2-amino-1-hydroxyethyl)-1H-indole-7-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c12-5-9(15)7-3-6-1-2-14-10(6)8(4-7)11(13)16/h1-4,9,14-15H,5,12H2,(H2,13,16) |
Clave InChI |
GHZFFYJKVKWIPM-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N |
SMILES canónico |
C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N |
Sinónimos |
5-(1-hydroxy-2-aminoethyl)-1H-indole-7-carboxamide AY 30191 AY-30191 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

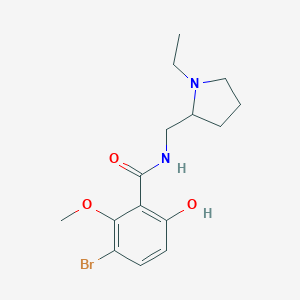
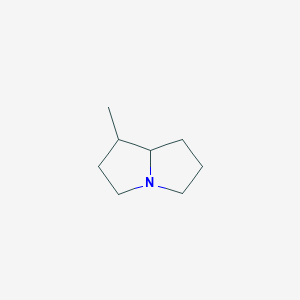
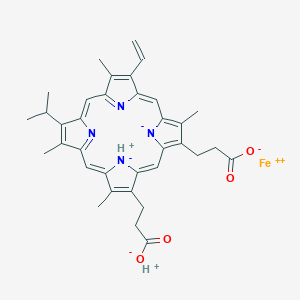
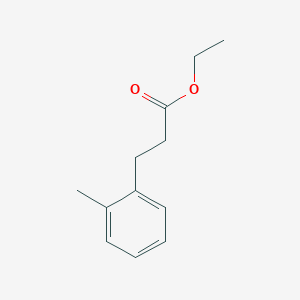
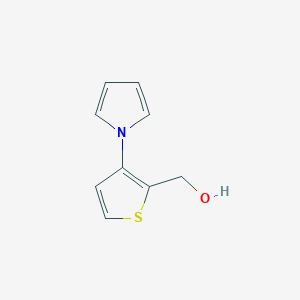
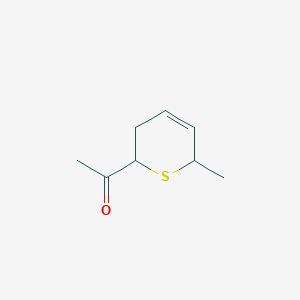
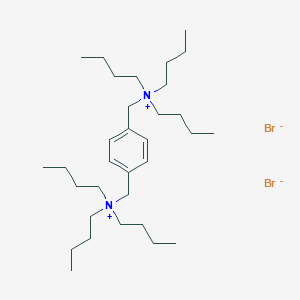
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
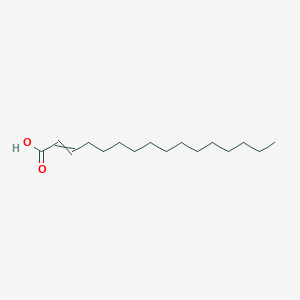
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
